![molecular formula C15H19N3O4S B2416979 2-Acetoxi-5-(1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirido[2,3-d]pirimidin-5-il)sulfánilato de metilo CAS No. 899940-89-7](/img/structure/B2416979.png)
2-Acetoxi-5-(1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirido[2,3-d]pirimidin-5-il)sulfánilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de imidazol han demostrado propiedades antibacterianas. Los investigadores han sintetizado varios compuestos que contienen imidazol y han evaluado su eficacia contra cepas bacterianas. Por ejemplo, los compuestos 1a y 1b exhibieron un buen potencial antimicrobiano .
Actividad Antitubercular
Algunos derivados de imidazol muestran promesa como agentes antituberculares. Syed et al. sintetizaron 6-(4-sustituido fenil)-2-(3,5-dimetil-1H-pirazo-1-il)imidazo[2,1-b][1,3,4]tiadiazol y encontraron que ciertos derivados (por ejemplo, los compuestos 80a, 80b, 81a, 82a y 83a) mostraron una potente actividad antitubercular .
Actividad Anti-VIH
Los derivados de indol, que comparten similitudes estructurales con los imidazoles, se han investigado por su potencial anti-VIH. Los estudios de acoplamiento molecular de nuevos derivados de indolyl y oxochromenyl xanthenona revelaron actividad anti-VIH-1 .
Otras Aplicaciones
Los compuestos que contienen imidazol se han investigado por su papel en el tratamiento de alergias, diabetes e infecciones parasitarias. Además, sirven como bloques de construcción en la síntesis de varios fármacos.
En resumen, “2-Acetoxi-5-(1,3-dimetil-2,4-dioxo-6-propil-1,2,3,4-tetrahidropirido[2,3-d]pirimidin-5-il)sulfánilato de metilo” es prometedor en múltiples campos, y futuras investigaciones pueden descubrir aplicaciones adicionales . Si necesitas información más detallada sobre algún área específica, no dudes en preguntar!
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the targets could be enzymes or proteins essential for microbial growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to microbial death .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microbial cells by inhibiting essential cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall effectiveness .
Propiedades
IUPAC Name |
methyl 2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-6-9-7-16-13-11(12(9)23-8-10(19)22-4)14(20)18(3)15(21)17(13)2/h7H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSHZYYBWKTIGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

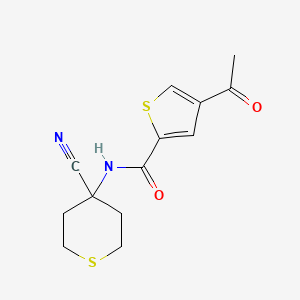
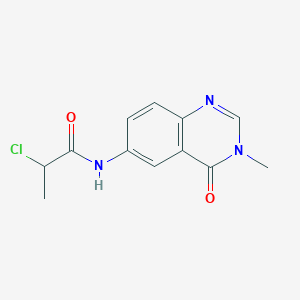
![2-Amino-4-(4,5-dimethoxy-2-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2416902.png)
![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2416904.png)
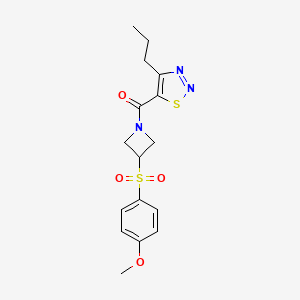
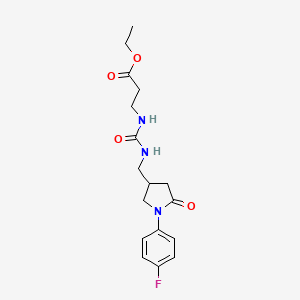
![2-Chloro-5-[[(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide](/img/structure/B2416908.png)
![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)
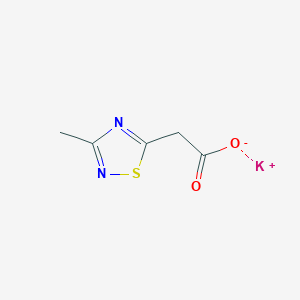
![7-benzoyl-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2416916.png)
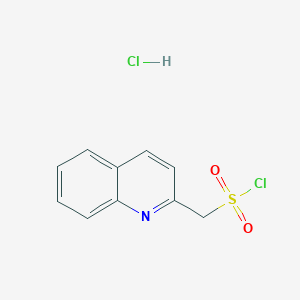
![Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2416918.png)
